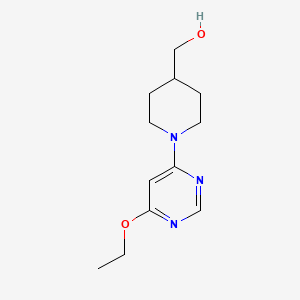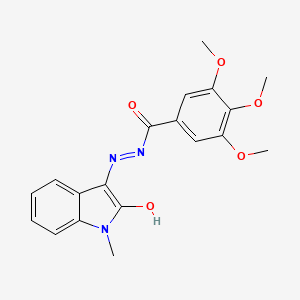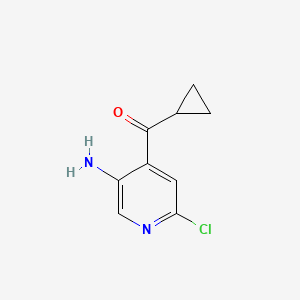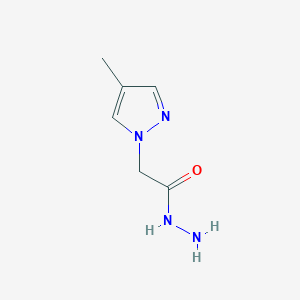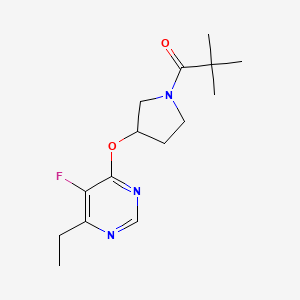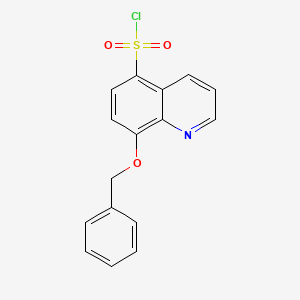
8-Benzyloxyquinoline-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxyquinoline-5-sulfonyl chloride is a sulfonic acid derivative of quinoline, a heterocyclic aromatic organic compound . It has a molecular weight of 333.79 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12ClNO3S . The InChI code is 1S/C16H12ClNO3S/c17-22(19,20)15-9-8-14(16-13(15)7-4-10-18-16)21-11-12-5-2-1-3-6-12/h1-10H,11H2 .Applications De Recherche Scientifique
Synthesis and Characterization of Coordination Compounds
8-Benzyloxyquinoline-5-sulfonyl chloride is involved in the synthesis of coordination compounds with metals such as Ni(II) and Zn(II). The reaction between 8-aminoquinoline and various sulfonyl chlorides in a basic medium forms sulfonamides, which subsequently react with Ni(II) and Zn(II) salts to form coordination compounds. These complexes exhibit specific stoichiometry (e.g., NiL2, ZnL2) and are characterized by unique structural configurations. For instance, Ni(II) complexes show an octahedral environment with sulfonamides acting as bidentate ligands, while Zn(II) complexes exhibit a distorted tetrahedral environment. The spectral and magnetic properties of these compounds have been explored, highlighting their potential in various scientific domains (Macías et al., 2002) (Macías et al., 2003).
Catalyzed Sulfonylation Reactions
This compound plays a crucial role in catalyzed sulfonylation reactions. It is instrumental in the copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline scaffolds. This process utilizes inexpensive catalysts like CuI and readily available aryl sulfonyl chlorides as sulfonylation reagents, resulting in the production of sulfones with moderate to good yield. Such reactions have broad substrate scope and have been applied in the synthesis of potential fluorinated PET radioligands, among other compounds. Furthermore, these reactions have been shown to undergo a radical process, adding to their utility in various chemical synthesis processes (Li et al., 2016).
Photoluminescence Studies
The compound is also used in the preparation of materials for photoluminescence studies. For example, 8-Hydroxyquinoline (8-HQ) is attached to mesoporous silica through sulfonamide bond formation with 8-hydroxyquinoline-5-sulfonyl chloride. This process is followed by the covalent bonding of aluminum complexes of 8-HQ, resulting in materials characterized by various methods including powder X-ray diffraction, nitrogen adsorption–desorption, and fluorescence spectra. The emission spectra of grafted 8-HQ and its complexes have been extensively studied, indicating the compound's potential in the field of material science and photoluminescence (Badiei et al., 2011).
Mécanisme D'action
Target of Action
8-Benzyloxyquinoline-5-sulfonyl chloride is an organic intermediate It’s known that it can be used in the synthesis of oligonucleotides .
Mode of Action
It’s known that it can be prepared from 8-quinolinesulfonic acid reacting with thionyl chloride . It’s used as a coupling agent in the synthesis of oligonucleotides .
Biochemical Pathways
It’s known that 8-quinolinesulfonic acid, which is used to prepare this compound, can be used to prepare impurities of methylic and ethylic 8-quinolinesulfonate, which have genotoxic properties .
Result of Action
It’s known that it’s used as a coupling agent in the synthesis of oligonucleotides .
Action Environment
It’s known that it should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
8-phenylmethoxyquinoline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-22(19,20)15-9-8-14(16-13(15)7-4-10-18-16)21-11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDWAMZRFOGIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342646-77-8 |
Source


|
| Record name | 8-(benzyloxy)quinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462273.png)

![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)
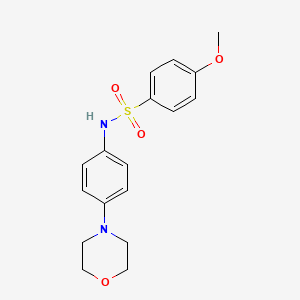
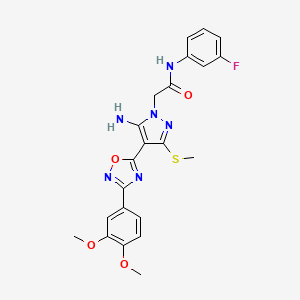
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2462286.png)
